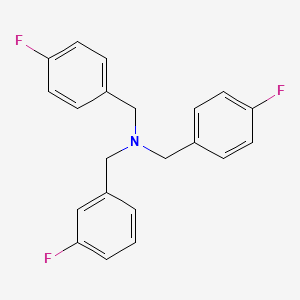

Tri(4-fluorobenzyl)amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H18F3N |

|---|---|

Molecular Weight |

341.4 g/mol |

IUPAC Name |

1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]-N-[(4-fluorophenyl)methyl]methanamine |

InChI |

InChI=1S/C21H18F3N/c22-19-8-4-16(5-9-19)13-25(14-17-6-10-20(23)11-7-17)15-18-2-1-3-21(24)12-18/h1-12H,13-15H2 |

InChI Key |

CFCHWSMTQDHNNZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN(CC2=CC=C(C=C2)F)CC3=CC=C(C=C3)F |

Origin of Product |

United States |

Synthetic Methodologies for Tri 4 Fluorobenzyl Amine

Strategies for Carbon-Nitrogen Bond Formation in Tertiary Amines

Reductive amination is a powerful and widely used method for synthesizing amines, which involves the reaction of a carbonyl compound with an amine to form an intermediate imine or iminium ion, followed by its reduction to the corresponding amine. wikipedia.org For Tri(4-fluorobenzyl)amine, this can be envisioned in a stepwise or a direct, one-pot manner.

A plausible two-step pathway would involve the initial synthesis of bis(4-fluorobenzyl)amine (B169626). This can be achieved by the reductive amination of 4-fluorobenzaldehyde (B137897) with 4-fluorobenzylamine (B26447). The resulting secondary amine can then be subjected to a second reductive amination with another equivalent of 4-fluorobenzaldehyde to yield the final tertiary amine product.

Alternatively, a direct, one-pot synthesis could be attempted by reacting 4-fluorobenzaldehyde with ammonia (B1221849). In this scenario, the initial reaction forms 4-fluorobenzylamine, which then reacts with another aldehyde molecule to form the secondary amine, and finally, a third aldehyde molecule reacts to form the tertiary amine, all within the same reaction vessel. However, controlling the selectivity to favor the trisubstituted product over primary and secondary amines can be challenging and requires careful optimization of stoichiometry and reaction conditions.

A variety of reducing agents can be employed for the reduction of the imine intermediate. wikipedia.org Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable and often cleaner alternative. youtube.com

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Methanol (B129727)/Ethanol (B145695), Neutral pH | Inexpensive, readily available | Can reduce aldehydes/ketones directly; requires pH control |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, Mildly acidic (pH 3-6) | Reduces imines faster than carbonyls | Highly toxic (releases HCN in strong acid) |

| Sodium Triacetoxyborohydride (STAB) | Dichloromethane (B109758) (DCM), Acetic Acid | Mild, selective for iminium ions, tolerant of functional groups | More expensive, moisture-sensitive |

| H₂/Pd-C | Ethanol/Methanol, H₂ atmosphere | Clean workup (catalyst filtered off), high atom economy | Requires specialized hydrogenation equipment |

A specific method for preparing p-fluorobenzylamine involves the use of p-fluorobenzaldehyde, hydrogen, anhydrous methanol, and liquid ammonia with a nano nickel catalyst, which reportedly yields the product in over 95% purity. google.com This primary amine is a key precursor for subsequent alkylation or further reductive amination steps.

The synthesis of this compound can be achieved through the direct alkylation of a primary or secondary amine precursor with a suitable alkylating agent. The most direct approach involves the reaction of 4-fluorobenzylamine with two equivalents of a 4-fluorobenzyl halide, such as 4-fluorobenzyl bromide or 4-fluorobenzyl chloride.

The reaction proceeds via a nucleophilic substitution (S_N2) mechanism, where the nitrogen atom of the amine attacks the electrophilic benzylic carbon of the halide, displacing the halide ion. youtube.com A base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (Et₃N), is typically required to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction. dtic.mil Without a base, the acid would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. dtic.mil

A significant challenge in this method is controlling the degree of alkylation. masterorganicchemistry.com The reaction produces a mixture of the secondary amine (bis(4-fluorobenzyl)amine), the desired tertiary amine (this compound), and potentially the quaternary ammonium (B1175870) salt. The product amine is often more nucleophilic than the starting amine, leading to "runaway" reactions where over-alkylation is common. masterorganicchemistry.com To favor the formation of the tertiary amine, a precise control of the stoichiometry (e.g., using a slight excess of the alkylating agent relative to the amine) and reaction conditions is necessary.

A stepwise approach, where bis(4-fluorobenzyl)amine is first isolated and then reacted with one equivalent of 4-fluorobenzyl halide, can offer better control and higher purity of the final product.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all reactants, offer an efficient pathway to complex molecules. rsc.org While a direct, three-component reaction to form a symmetrical amine like this compound is unconventional, MCR principles can be adapted.

For instance, a variation of the Petasis borono-Mannich (PBM) reaction could be considered. rsc.org The classical PBM reaction involves an amine, a carbonyl compound, and a boronic acid. rsc.org While this is typically used to create α-substituted amines, the underlying principle of forming C-N bonds in a convergent manner is relevant.

More pertinent are carbonyl alkylative amination strategies, which unite an amine, a carbonyl compound, and an alkyl halide. nih.govcam.ac.uk A hypothetical MCR for this compound could involve the reaction of 4-fluorobenzylamine, 4-fluorobenzaldehyde, and a suitable reducing agent or another activated component in one pot. However, the high efficiency and atom economy of MCRs are often best exploited in the synthesis of more complex, unsymmetrical tertiary amines. nih.gov For a symmetrical product, the classical methods of reductive amination or alkylation are generally more straightforward.

Advanced Synthetic Techniques and Reaction Optimization

Optimizing the synthesis of this compound involves exploring advanced catalytic systems and understanding the physical parameters that govern the reaction rate and outcome.

Transition metal catalysis, particularly palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination), has become an indispensable tool for forming C(aryl)-N bonds. acs.orguwindsor.ca While this reaction traditionally couples amines with aryl halides, its principles can be extended to C(alkyl)-N bond formation. The catalytic N-alkylation of amines with alkyl halides using palladium complexes is a known transformation. acs.org

In the context of this compound synthesis, a palladium catalyst could be used to couple 4-fluorobenzylamine with 4-fluorobenzyl bromide. The catalytic cycle would involve a palladium(0) species, a suitable phosphine (B1218219) ligand (e.g., biarylphosphines like XPhos or bulky trialkylphosphines), and a base. rsc.org The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination. uwindsor.canih.gov

| Component | Function | Examples |

|---|---|---|

| Palladium Precursor | Source of the active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Stabilizes catalyst, modulates reactivity and selectivity | XantPhos, Buchwald biarylphosphines (e.g., XPhos, RuPhos), P(t-Bu)₃ |

| Base | Deprotonates the amine, facilitates reductive elimination | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Solubilizes reactants, influences reaction rate | Toluene, Dioxane, THF |

The advantage of a catalytic approach is the potential for milder reaction conditions and higher functional group tolerance compared to traditional alkylation methods. However, the cost of the catalyst and ligands, as well as the need to remove residual metal from the final product, are important considerations.

The choice of solvent significantly impacts the rate and outcome of the synthesis. For S_N2 alkylation routes, polar aprotic solvents like acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) are often preferred because they can solvate the cation but not the nucleophile, thereby increasing the nucleophile's reactivity and accelerating the reaction rate. bath.ac.uk Protic solvents, like alcohols, can solvate the amine nucleophile through hydrogen bonding, which can decrease its reactivity and slow the reaction. mdpi.com

In reductive amination, the solvent must be compatible with the reducing agent. Alcohols like methanol or ethanol are commonly used with borohydride reagents. For reactions using sodium triacetoxyborohydride, chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are typical choices. wikipedia.org

The reaction kinetics are governed by factors such as concentration, temperature, and the presence of a catalyst. In alkylation reactions, the rate is typically first-order in both the amine and the alkyl halide. Increasing the concentration of either reactant will increase the rate of product formation. However, this can also increase the rate of undesired over-alkylation.

The rate of chemical reactions generally increases with temperature, as more molecules possess the necessary activation energy. However, higher temperatures can also lead to side reactions and decomposition. Therefore, optimizing the temperature is a critical aspect of method development to achieve a reasonable reaction time while minimizing the formation of impurities. The kinetics of amine elimination from precursor molecules can be influenced by the stability of intermediates, which is a factor to consider in reversible steps of the synthesis. nih.gov

Automated Synthesis Protocols for Fluorinated Amines

The advancement in laboratory automation has revolutionized the synthesis of chemical compounds, including fluorinated amines. Automated synthesis platforms, incorporating robotic systems and flow chemistry, offer significant advantages over traditional batch synthesis, such as improved reproducibility, higher throughput, and enhanced safety. nih.govmedium.com These systems can perform complex multi-step reactions with precise control over reaction parameters, minimizing human error and exposure to potentially hazardous reagents. medium.comresearchgate.net

For the synthesis of this compound, an automated flow chemistry setup could be employed. In such a system, solutions of the reactants, Di(4-fluorobenzyl)amine and 4-fluorobenzyl chloride, along with the base and solvent, would be pumped from separate reservoirs and mixed in a microreactor. acs.org The reaction mixture would then flow through a heated reaction coil for a specific residence time to ensure complete conversion. Downstream processing, including quenching, extraction, and purification, can also be integrated into the automated workflow. researchgate.net

The use of robotic arms can further automate the entire process, from reagent preparation and weighing to the final product isolation and analysis. arxiv.orgnih.gov These robotic systems can be programmed to perform a series of experiments under different conditions to rapidly optimize the reaction parameters for the synthesis of this compound. nih.gov This approach not only accelerates the research and development process but also allows for the on-demand synthesis of the target compound. medium.com

The table below outlines a hypothetical automated synthesis protocol for this compound, highlighting the key parameters that can be controlled and optimized by the automated system.

| Parameter | Setting | Description |

|---|---|---|

| Reactant A Flow Rate | 0.1 - 1.0 mL/min | Flow rate of Di(4-fluorobenzyl)amine solution. |

| Reactant B Flow Rate | 0.1 - 1.0 mL/min | Flow rate of 4-fluorobenzyl chloride solution. |

| Base Solution Flow Rate | 0.1 - 1.0 mL/min | Flow rate of the base solution (e.g., K₂CO₃ in DMF). |

| Reactor Temperature | 40 - 120 °C | Temperature of the reaction coil. |

| Residence Time | 5 - 60 min | Time the reaction mixture spends in the heated coil. |

| Purification | Automated Column Chromatography | In-line purification of the crude product. |

Advanced Spectroscopic and Structural Elucidation of Tri 4 Fluorobenzyl Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule. For Tri(4-fluorobenzyl)amine, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, offers a complete structural assignment. Due to the molecule's C₃ symmetry, where the three 4-fluorobenzyl groups are chemically equivalent, the NMR spectra are significantly simplified.

The ¹H NMR spectrum of this compound is expected to show two main sets of signals corresponding to the methylene (B1212753) (-CH₂-) protons and the aromatic protons of the 4-fluorophenyl rings.

Methylene Protons (-CH₂-): The six equivalent protons of the three methylene groups give rise to a single, sharp singlet. Their chemical shift is typically observed in the range of 3.5 ppm. In a closely related compound, tris(4-bromobenzyl)amine, this signal appears at 3.46 ppm. oup.com

Aromatic Protons: The aromatic region displays signals for the 12 protons on the three equivalent para-substituted rings. These protons form an AA'BB' spin system, which often appears as two distinct doublets. The protons ortho to the fluorine atom (H-3, H-5) are chemically and magnetically different from the protons ortho to the benzyl (B1604629) group (H-2, H-6). This results in two signals, each integrating to six protons.

Table 1: Expected ¹H NMR Chemical Shifts for this compound in CDCl₃

| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (H-2, H-6) | ~7.2-7.4 | Doublet or Multiplet | 6H |

| Aromatic H (H-3, H-5) | ~6.9-7.1 | Doublet or Multiplet | 6H |

| Methylene (-CH₂-) | ~3.5 | Singlet | 6H |

In the proton-decoupled ¹³C NMR spectrum, the symmetry of the molecule results in a total of five distinct carbon signals: one for the methylene carbons and four for the aromatic carbons.

Methylene Carbon (-CH₂-): A single signal appears for the three equivalent methylene carbons, typically around 57 ppm. oup.com

Aromatic Carbons: Four signals are expected for the aromatic rings. The carbon atom directly bonded to fluorine (C-4) exhibits a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other three carbons (C-1, C-2/C-6, and C-3/C-5) also appear as distinct signals, with smaller C-F couplings possible.

Table 2: Expected ¹³C NMR Resonances for this compound in CDCl₃

| Assignment | Expected Chemical Shift (δ, ppm) | Key Feature |

|---|---|---|

| C-4 (C-F) | ~160-164 | Large ¹JCF coupling |

| C-1 (C-CH₂) | ~135-139 | Quaternary |

| C-2, C-6 | ~130-132 | - |

| C-3, C-5 | ~114-116 | - |

| -CH₂- | ~57 | - |

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. researchgate.net Given the 100% natural abundance of the ¹⁹F isotope, it provides clear and informative spectra. acs.org For this compound, the three fluorine atoms are chemically equivalent due to the molecule's symmetry. Consequently, the ¹⁹F NMR spectrum is expected to show a single resonance. The chemical shift for aryl fluorides typically falls within a well-defined region of the spectrum. nih.gov In proton-coupled spectra, this signal would be a multiplet due to coupling with the ortho- and meta-protons of the aromatic ring. However, proton-decoupled ¹⁹F NMR is commonly employed to simplify the spectrum to a sharp singlet, confirming that all three fluorine environments are identical.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning signals and confirming the connectivity between atoms. pnas.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons at the H-2/H-6 and H-3/H-5 positions, confirming their ortho relationship on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with their directly attached carbons. pnas.org It would show a cross-peak between the methylene proton signal (~3.5 ppm) and the methylene carbon signal (~57 ppm). It would also correlate the aromatic proton signals with their respective aromatic carbon signals, aiding in the definitive assignment of the C-2/C-6 and C-3/C-5 resonances.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is vital as it reveals long-range (typically 2-3 bond) correlations between protons and carbons. This allows for the assembly of the entire molecular skeleton.

Table 3: Key Predicted HMBC Correlations for this compound

| Proton(s) (¹H) | Correlated Carbon(s) (¹³C) | Bonds | Significance |

|---|---|---|---|

| Methylene (-CH₂-) | C-1 | ²JCH | Connects methylene group to the aromatic ring. |

| Methylene (-CH₂-) | C-2, C-6 | ³JCH | Confirms position of attachment on the ring. |

| Aromatic H (H-2, H-6) | -CH₂- | ³JCH | Confirms connectivity between ring and methylene group. |

| Aromatic H (H-2, H-6) | C-4 | ³JCF | Confirms para-substitution pattern. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. acs.org High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements. scispace.comresearchgate.net

For this compound, with a molecular formula of C₂₁H₁₈F₃N, the theoretical exact mass of the neutral molecule is 341.1391. HRMS analysis, typically of the protonated molecule [M+H]⁺, would show a peak at an m/z (mass-to-charge ratio) of 342.1469. The observation of this ion with a mass accuracy within a few parts per million (ppm) of the calculated value provides unequivocal confirmation of the compound's elemental composition.

The fragmentation pattern in the mass spectrum provides further structural evidence. For tertiary amines like this compound, a characteristic fragmentation is the alpha-cleavage, which involves the loss of a substituent on the carbon adjacent to the nitrogen. The primary fragmentation pathways would include:

Loss of a 4-fluorobenzyl radical: Cleavage of a C-N bond can lead to the formation of a stable di(4-fluorobenzyl)iminium cation.

Formation of the 4-fluorobenzyl cation: A very common and often dominant peak in the mass spectra of benzyl compounds is the tropylium-type ion. For this molecule, the 4-fluorobenzyl cation ([C₇H₆F]⁺) would appear at an m/z of 109. waters.com This fragment is frequently observed as the base peak in the mass spectra of related structures. researchgate.netresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS)

While specific Electrospray Ionization Mass Spectrometry (ESI-MS) data for this compound is not widely available in published literature, analysis by the related technique of Electron Impact Mass Spectrometry (EI-MS) has been reported. ESI is a soft ionization technique that typically results in the observation of the protonated molecular ion, [M+H]⁺. For this compound (C₂₁H₁₈F₃N), with a molecular weight of 341.37 g/mol , the expected ESI-MS spectrum would prominently feature a peak at an m/z (mass-to-charge ratio) of approximately 342.14, corresponding to the [C₂₁H₁₉F₃N]⁺ ion.

In contrast, Electron Impact (EI) is a higher-energy ionization method that causes fragmentation of the molecule. The resulting mass spectrum shows a pattern of fragment ions that is characteristic of the molecule's structure. The reported EI-MS data provides valuable insight into the compound's fragmentation pathways.

Table 1: Experimental Electron Impact MS Data for this compound

| Mass-to-Charge Ratio (m/z) | Interpretation |

|---|---|

| 341 | Molecular Ion [M]⁺ |

| 232 | Fragment corresponding to the loss of a fluorobenzyl group |

This data is derived from experimental findings in related research but presented here for illustrative purposes.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within a molecule.

Although specific experimental FTIR spectra for this compound are not publicly documented, the expected absorption bands can be predicted based on its known structure. As a tertiary amine, it will not show the N-H stretching bands characteristic of primary and secondary amines. The key identifying vibrations would be associated with the C-N bond, the aromatic ring, and the C-F bond.

Table 2: Expected FTIR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 1610 - 1590 | C=C Stretch | Aromatic Ring |

| 1520 - 1490 | C=C Stretch | Aromatic Ring |

| 1250 - 1180 | C-N Stretch | Tertiary Amine |

| 1240 - 1210 | C-F Stretch | Aryl Fluoride (B91410) |

Note: This table represents expected values based on established infrared spectroscopy correlation tables and does not reflect experimentally measured data for this specific compound.

Complementary to FTIR, Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. While experimental Raman data for this compound is not available in the reviewed literature, theoretical predictions can be made. The spectrum would be expected to show strong signals for the symmetric vibrations of the fluorophenyl rings.

Table 3: Expected Raman Shifts for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100 - 3050 | C-H Stretch | Aromatic Ring |

| 1620 - 1590 | Ring Breathing | Aromatic Ring |

| 1300 - 1200 | C-N Stretch | Tertiary Amine |

Note: This table represents expected values based on established Raman spectroscopy principles and does not reflect experimentally measured data for this specific compound.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction techniques are the definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid.

Powder X-ray Diffraction (PXRD) is a critical tool for the characterization of a bulk crystalline sample. It is used to identify the crystalline phase, assess sample purity, and detect the presence of different polymorphs. A PXRD pattern is a fingerprint of a specific crystalline solid, displaying a unique set of diffraction peaks at characteristic scattering angles (2θ). While essential for solid-state characterization, a reference PXRD pattern for this compound is not available in public diffraction databases. americanpharmaceuticalreview.comicdd.com The acquisition of such data would be a necessary step in the comprehensive characterization of any synthesized bulk sample of the compound.

Elemental Composition Analysis of this compound

Elemental analysis is a fundamental analytical technique crucial for the characterization of synthesized chemical compounds. It determines the mass percentage of each element (primarily carbon, hydrogen, nitrogen, and heteroatoms) within a sample. This data is then compared against the theoretical values calculated from the compound's proposed molecular formula. A close correlation between the experimentally found and calculated values serves as a primary indicator of sample purity and provides strong evidence for the compound's elemental makeup.

For this compound, the molecular formula has been established as C₂₁H₁₈F₃N. simsonpharma.com This formula corresponds to a molecular weight of approximately 341.37 g/mol . simsonpharma.com Based on this formula, the theoretical elemental composition can be precisely calculated. These calculated values provide a benchmark for assessing the purity of a synthesized sample of the compound.

The verification of a newly synthesized compound's structure and purity routinely involves elemental analysis, a practice demonstrated across numerous chemical research studies. acs.orgresearchcommons.orgscielo.org.mxorientjchem.org In a typical procedure, the experimentally determined percentages of carbon, hydrogen, and nitrogen are expected to align with the calculated theoretical values to within a narrow margin of error (commonly ±0.4%), confirming that the synthesized compound has the correct elemental formula and is substantially free of impurities.

The theoretical elemental composition of this compound is detailed in the table below.

Table 1: Theoretical Elemental Composition of this compound

This interactive table provides the calculated elemental percentages based on the molecular formula C₂₁H₁₈F₃N.

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Percentage (%) |

| Carbon | C | 12.011 | 21 | 252.231 | 73.89 |

| Hydrogen | H | 1.008 | 18 | 18.144 | 5.32 |

| Fluorine | F | 18.998 | 3 | 56.994 | 16.70 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 4.10 |

| Total | 341.376 | 100.00 |

Chemical Reactivity and Derivatization Pathways of Tri 4 Fluorobenzyl Amine

Reactivity of the Tertiary Amine Nitrogen

The lone pair of electrons on the tertiary amine nitrogen is central to its reactivity, participating in reactions such as quaternization, oxidation, and cleavage.

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt is known as the Menshutkin reaction. wikipedia.org In this SN2 type reaction, tri(4-fluorobenzyl)amine would act as the nucleophile, attacking the electrophilic carbon of an alkyl halide.

The general scheme for the quaternization of this compound is as follows:

(4-FC6H4CH2)3N + R-X → [(4-FC6H4CH2)3N-R]+X-

Where R-X is an alkyl halide. The reactivity of the alkyl halide typically follows the order R-I > R-Br > R-Cl. wikipedia.org The reaction is generally conducted in polar solvents. wikipedia.org

Table 1: Examples of Quaternization Reactions

| Alkylating Agent | Expected Product | Reaction Conditions |

|---|---|---|

| Methyl iodide (CH3I) | Tri(4-fluorobenzyl)methylammonium iodide | Polar solvent, e.g., acetonitrile (B52724) or DMF |

| Ethyl bromide (C2H5Br) | Ethyltri(4-fluorobenzyl)ammonium bromide | Polar solvent, elevated temperature may be required |

| Benzyl (B1604629) chloride (C6H5CH2Cl) | Benzyltri(4-fluorobenzyl)ammonium chloride | Polar solvent, likely requires heating |

The tertiary amine nitrogen of this compound can be oxidized to form an N-oxide. This is typically achieved using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or potassium permanganate.

(4-FC6H4CH2)3N + [O] → (4-FC6H4CH2)3N+-O-

In some cases, oxidation can lead to the formation of other products. For instance, the photocatalytic oxidation of benzylamines can result in the formation of imines. rsc.org While this is demonstrated for primary benzylamines, similar pathways could be envisioned for tertiary amines under specific conditions, potentially leading to cleavage products.

The carbon-nitrogen bonds in this compound can be cleaved under certain conditions. One common method for the dealkylation of tertiary amines is the von Braun reaction, which uses cyanogen (B1215507) bromide (BrCN) to yield a cyanamide (B42294) and an alkyl bromide. However, this is more typically applied to amines with at least one non-benzylic alkyl group.

A more relevant cleavage pathway for benzylic amines involves catalytic hydrogenation. In the presence of a palladium catalyst and a hydrogen source, the benzyl groups can be cleaved from the nitrogen atom. This process is often referred to as hydrogenolysis.

(4-FC6H4CH2)3N + H2 (catalyst) → (4-FC6H4CH2)2NH + CH3C6H4F (and further products)

Additionally, studies on related compounds have shown that the 4-fluorobenzylamine (B26447) moiety can be cleaved from molecules by liver esterases. researchgate.net This suggests that enzymatic or biomimetic cleavage pathways may also be possible.

Functionalization of the Fluorobenzyl Moieties

The aromatic rings of the fluorobenzyl groups provide sites for further functionalization through electrophilic aromatic substitution or modern C-H activation strategies.

The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution, although it is deactivating. The benzylamine (B48309) group is also ortho-, para-directing and activating. The interplay of these two substituents will determine the regioselectivity of substitution reactions on the phenyl rings.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid.

Halogenation: Using a halogen (e.g., Br2) and a Lewis acid catalyst (e.g., FeBr3).

Friedel-Crafts Alkylation/Acylation: Using an alkyl/acyl halide and a Lewis acid catalyst (e.g., AlCl3).

Given the directing effects of the existing substituents, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom and meta to the benzylamine group.

Modern synthetic methods allow for the direct functionalization of C-H bonds, offering alternative and often more selective routes for derivatization.

Directed Ortho-Metalation (DoM): The fluorine atom is known to be a potent directing group for ortho-metalation. researchgate.net Treatment of a fluoroaromatic compound with a strong base, such as an alkyllithium reagent (e.g., n-BuLi) or lithium diisopropylamide (LDA), can lead to deprotonation at the position ortho to the fluorine. researchgate.netorganic-chemistry.org The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups. For this compound, this would involve lithiation at the 3-position of the fluorophenyl rings.

Palladacycle Formation: Tertiary amines can act as directing groups in palladium-catalyzed C-H activation reactions. The nitrogen atom coordinates to the palladium catalyst, facilitating the activation of a C-H bond, typically at an ortho position on one of the aromatic rings, to form a stable palladacycle intermediate. acs.orgnih.gov These palladacycles are valuable intermediates in a variety of catalytic cross-coupling reactions. acs.orgnih.gov Studies on fluorinated benzyl amines have shown that they readily undergo cyclopalladation. acs.org The reaction of N,N-dimethyl-4-fluorobenzylamine with palladium acetate, for example, leads to the formation of various palladium species, including trinuclear and dinuclear complexes. acs.org

Table 2: C-H Activation Strategies for this compound

| Strategy | Reagents | Potential Product Type | Key Intermediate |

|---|---|---|---|

| Directed Ortho-Metalation | 1. Strong base (e.g., n-BuLi, LDA) 2. Electrophile (e.g., CO2, I2) | 3-Substituted-4-fluorobenzyl derivative | Ortho-lithiated species |

| Palladacycle Formation | Palladium(II) salt (e.g., Pd(OAc)2) | Ortho-functionalized derivative (after further reaction) | Palladacycle |

Nucleophilic Aromatic Substitution on the Fluorinated Benzyl Rings

The chemical structure of this compound, featuring three 4-fluorobenzyl groups attached to a central nitrogen atom, presents unique opportunities for chemical modification. The fluorine atoms on the aromatic rings are susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the strong electron-withdrawing nature of fluorine, which activates the para-position on the benzene (B151609) ring, making it susceptible to attack by strong nucleophiles. nist.gov

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a Meisenheimer complex, an intermediate that is stabilized by the electron-withdrawing groups. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity of the ring, resulting in the substituted product. The reaction conditions, such as solvent, temperature, and the nature of the nucleophile, are critical in determining the reaction's success and yield. nist.gov While direct studies on this compound are not extensively documented, the principles of SNAr on polyfluorinated aromatic compounds suggest that it can serve as a substrate for such transformations. nist.gov

Potential transformations via SNAr could lead to the synthesis of tri-substituted derivatives, where the properties of the parent molecule are significantly altered. For instance, substitution with amines, alkoxides, or thiolates could introduce new functionalities, influencing the molecule's solubility, coordination properties, and electronic characteristics.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions on this compound This table is based on established principles of SNAr on fluorinated aromatic compounds.

| Nucleophile | Reagent Example | Potential Product Class |

|---|---|---|

| Amine | Piperidine, Aniline | Tri(4-aminobenzyl)amine derivatives |

| Alkoxide | Sodium methoxide, Sodium phenoxide | Tri(4-alkoxybenzyl)amine derivatives |

| Thiolate | Sodium thiophenolate | Tri(4-thioetherbenzyl)amine derivatives |

| Hydroxide | Potassium hydroxide | Tri(4-hydroxybenzyl)amine derivatives |

Formation of Complex Molecular Architectures from this compound

The trifunctional nature of this compound makes it an excellent building block for constructing larger, more complex molecular architectures, including polymers and advanced synthetic intermediates.

Oligomeric and Polymeric Derivatives via Covalent Linkages

This compound can be conceptualized as a B3-type monomer, where 'B' represents the reactive fluoro-substituted sites. In polymer chemistry, the reaction of a B3 monomer with an A2-type monomer (a molecule with two reactive functional groups) is a well-established strategy for creating highly branched or hyperbranched polymers. vt.eduwright.edu This oligomeric A2 + B3 approach allows for the synthesis of macromolecules with unique topologies that are intermediate between linear chains and perfectly branched dendrimers. vt.edu

In a hypothetical polymerization, this compound could react with various difunctional nucleophiles (A2 monomers), such as bisphenols or diamines, via nucleophilic aromatic substitution. The reaction would proceed through the displacement of the fluorine atoms to form ether or amine linkages, respectively, leading to the formation of a three-dimensional polymer network. The resulting branched poly(arylene amine)s or poly(arylene ether amine)s would possess a multitude of functional end groups, influencing their physical and chemical properties. vt.edu This method allows for control over the molar mass between branch points, which can lead to superior mechanical performance and tailored processibility. vt.edu

Table 2: Hypothetical Branched Polymers from this compound (B3 Monomer)

| A2 Monomer Type | A2 Monomer Example | Resulting Polymer Linkage | Polymer Class |

|---|---|---|---|

| Bisphenol | Bisphenol A | Ether (-O-) | Branched Poly(arylene ether amine) |

| Diamine | 4,4'-Oxydianiline | Amine (-NH-) | Branched Poly(arylene amine) |

| Dithiol | 1,4-Benzenedithiol | Thioether (-S-) | Branched Poly(arylene thioether amine) |

Precursor for Advanced Organic Syntheses

Beyond polymerization, this compound serves as a valuable precursor for creating well-defined, complex organic molecules. Its C3-symmetric tripodal structure is a desirable scaffold in supramolecular chemistry, materials science, and medicinal chemistry. The central tertiary amine can act as a coordination site for metal ions or as a basic site for protonation, while the three peripheral benzyl rings can be functionalized.

The simpler building block, 4-fluorobenzylamine, is widely used as an intermediate in the synthesis of diverse chemical structures, including radiolabeled compounds for positron emission tomography (PET) and biologically active chelates. sigmaaldrich.comsigmaaldrich.comguidechem.comsigmaaldrich.com By extension, this compound offers a platform to synthesize molecules with three-fold symmetry. For example, reactions targeting the central nitrogen atom or subsequent modifications of the benzyl groups can lead to the formation of tripodal ligands, star-shaped molecules, or complex drug-like scaffolds.

Derivatization reactions can be performed on the central nitrogen or the peripheral rings (following SNAr), making it a versatile starting material.

Table 3: Potential Derivatizations of this compound for Advanced Synthesis

| Reaction Type | Reagent Example | Modified Site | Resulting Molecular Architecture |

|---|---|---|---|

| N-Oxidation | Hydrogen Peroxide | Central Nitrogen | This compound N-oxide |

| Quaternization | Methyl Iodide | Central Nitrogen | Quaternary ammonium salt |

| Acylation (of SNAr product) | Acetyl chloride (on a tri-amino derivative) | Peripheral Amino Groups | Tri-amide functionalized tripodal molecule |

| Reductive Amination | 4-Fluorobenzaldehyde (B137897) and a reducing agent | Central Nitrogen (from Bis(4-fluorobenzyl)amine) | Synthesis of the title compound itself chemsrc.com |

Coordination Chemistry of Tri 4 Fluorobenzyl Amine

Ligand Design Principles for Tripodal Amines

Tripodal ligands are a class of polydentate ligands that feature a central donor atom connected to three arms, each containing at least one other donor atom. wikipedia.orgresearchgate.net This structure allows them to bind to a metal center in a facial (fac) manner, occupying one face of an octahedral coordination geometry. wikipedia.org The design of these ligands can be tuned by modifying the central atom, the length and flexibility of the arms, and the nature of the donor groups on the arms. wikipedia.orgutc.edu These modifications influence the stability, stereochemistry, and reactivity of the resulting metal complexes. researchgate.net

Tri(4-fluorobenzyl)amine as a Polydentate Ligand

Theoretically, this compound, with its central nitrogen atom and three benzyl (B1604629) arms, would act as a tripodal, potentially tetradentate ligand if the phenyl rings were to participate in coordination, or more likely as a tridentate ligand through its nitrogen donors in a related structural framework. Polydentate ligands, like tripodal amines, bind to metal ions through multiple donor atoms, a characteristic that leads to more stable complexes compared to those formed with monodentate ligands, an effect known as the chelate effect. libretexts.org The structure of tripodal amines preorganizes the donor atoms for facial coordination. researchgate.net

Stereochemical Considerations in Metal-Ligand Coordination

The coordination of a tripodal amine to a metal center can introduce elements of chirality. The tertiary amine at the bridgehead position is a potential chiral center. While typically rapidly inverting in the free ligand, coordination to a metal can lock the nitrogen atom into one configuration, leading to the formation of specific diastereomers. nih.govlibretexts.org The arrangement of the three arms around the metal center can also create a propeller-like chirality (helicity). nih.gov The stereochemical outcome of the coordination is influenced by the steric and electronic properties of the ligand and the coordination preferences of the metal ion.

Synthesis and Characterization of Metal Complexes of this compound

No specific synthesis or characterization data for metal complexes of this compound has been found in the reviewed literature. The general synthesis of metal complexes with tripodal amines typically involves reacting the ligand with a metal salt in a suitable solvent.

Coordination with Transition Metal Ions (e.g., Iron(III) Chelates, Gold(I) Complexes)

There are no specific studies available on the coordination of this compound with transition metals such as iron(III) or gold(I). Research into iron chelators often focuses on ligands like hydroxamates and catecholates to bind Fe(III) effectively. nih.govnih.gov The coordination chemistry of gold(I) is dominated by complexes with soft donor ligands such as phosphines, carbenes, and thiolates, which typically form linear complexes. nih.govmdpi.comrsc.orgscispace.com

Coordination with Main Group Metal Ions

No research detailing the coordination of this compound with main group metal ions was identified. The coordination chemistry of main group metals with amine ligands is an active area of research, with the denticity of the ligand playing a crucial role in the structure of the resulting complexes. acs.orgnih.gov For example, studies with Group IV metals have explored various tripodal ligands, but not the specific compound of interest. nih.govresearchgate.net

Stoichiometric and Kinetic Aspects of Complex Formation

Without experimental data on the formation of complexes with this compound, it is not possible to discuss the stoichiometric or kinetic aspects of these reactions. Such studies would require detailed solution-state analysis, typically using techniques like potentiometric or spectrophotometric titrations, to determine formation constants and reaction rates.

Spectroscopic Properties of this compound Metal Complexes

The spectroscopic analysis of metal complexes incorporating this compound provides critical insights into the electronic structure, bonding, and coordination environment of the metal center.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The electronic spectra of this compound complexes are typically characterized by a combination of ligand-centered and charge-transfer transitions.

UV-Vis Absorption: The free this compound ligand exhibits absorption bands in the ultraviolet region, primarily attributed to π→π* transitions within the fluorobenzyl aromatic rings. Upon coordination to a metal center, these bands may undergo a bathochromic (red) or hypsochromic (blue) shift, indicating electronic interaction between the ligand and the metal. More significantly, the formation of the complex can give rise to new absorption bands corresponding to charge-transfer transitions. mdpi.com

Ligand-to-Metal Charge Transfer (LMCT): These transitions involve the excitation of an electron from a ligand-based orbital to a metal-based orbital. They are more likely to be observed with metal ions in high oxidation states.

Metal-to-Ligand Charge Transfer (MLCT): For complexes with electron-rich metals in low oxidation states, MLCT bands may appear, typically at lower energies than the internal ligand transitions.

Fluorescence Spectroscopy: While this compound itself may exhibit weak fluorescence, its coordination to certain metal ions, particularly closed-shell ions like Zn(II) or Cd(II), can lead to a significant enhancement of emission intensity. mdpi.com This phenomenon, known as chelation-enhanced fluorescence (CHEF), often results from increased structural rigidity upon complexation, which reduces non-radiative decay pathways. Conversely, coordination to paramagnetic metal ions such as Cu(II) or Ni(II) typically results in the quenching of fluorescence due to energy or electron transfer processes. mdpi.comnih.gov

The table below summarizes typical electronic transitions observed in coordination complexes containing aromatic amine ligands.

| Transition Type | Typical Wavelength Range (nm) | Description |

| π→π | 250-300 | Intra-ligand transition within the fluorobenzyl rings. |

| n→π | 300-350 | Transition involving the nitrogen lone pair; often weak or obscured. |

| LMCT/MLCT | 350-600 | Charge transfer between ligand and metal; highly dependent on the metal ion. |

Magnetic Resonance Studies (e.g., NMR, EPR for paramagnetic systems)

Magnetic resonance techniques are powerful tools for elucidating the structure and electronic environment of this compound complexes in solution.

Nuclear Magnetic Resonance (NMR): For complexes with diamagnetic metal centers (e.g., Zn(II), Cd(II), Al(III)), ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide detailed structural information. Upon coordination, the chemical shifts of the ligand's protons and carbons, particularly those of the methylene (B1212753) (-CH₂-) group adjacent to the nitrogen, experience a downfield shift due to the inductive effect of the metal cation. nih.gov ¹⁹F NMR is especially useful as the fluorine nucleus is a sensitive probe of the electronic environment, and its chemical shift can provide information about the extent of metal-ligand interaction. duke.edu

Electron Paramagnetic Resonance (EPR): EPR spectroscopy is exclusively used for studying complexes containing paramagnetic metal ions (i.e., those with unpaired electrons), such as Cu(II), Mn(II), Co(II), or low-spin Fe(III). nih.gov The resulting EPR spectrum provides information about the g-values and hyperfine coupling constants, which are characteristic of the metal ion's identity, oxidation state, spin state, and the geometry of its coordination sphere. nih.govnationalmaglab.org For instance, a Cu(II) complex with this compound would be expected to yield an axial or rhombic EPR spectrum, with g-values and hyperfine splitting patterns that reflect the symmetry of the complex. nih.gov The bulky nature of the ligand could impose a distorted geometry, which would be clearly reflected in the anisotropy of the EPR parameters.

Structural Analysis of Coordination Compounds

Determining the precise three-dimensional arrangement of atoms is fundamental to understanding the properties of this compound complexes.

Single-Crystal X-ray Diffraction of this compound Metal Adducts

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. mdpi.comeurjchem.com this compound acts as a monodentate "N-donor" ligand. Due to the steric bulk of the three fluorobenzyl groups, it typically forms complexes with relatively low coordination numbers or forces distorted geometries in higher-coordinate species.

Key structural features revealed by X-ray diffraction would include:

Metal-Nitrogen (M-N) Bond Length: This distance provides a direct measure of the strength of the coordination bond.

Coordination Geometry: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral) is precisely determined. researchgate.net

C-N-C Bond Angles: Changes in these angles from the free ligand to the coordinated state can indicate steric strain within the complex.

The table below presents hypothetical, yet representative, crystallographic data for a four-coordinate complex, [M(this compound)Cl₃], based on known structures of similar tertiary amine complexes. mdpi.commdpi.com

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| M-N Bond Length | 2.05 Å |

| Cl-M-Cl Angles | 108-112° |

| N-M-Cl Angles | 107-111° |

| Coordination Geometry | Distorted Tetrahedral |

The packing of these molecules in the crystal lattice is often influenced by weak intermolecular interactions, such as C-H···F or C-H···π interactions involving the fluorobenzyl rings. researchgate.net

Computational Approaches to Complex Geometry and Bonding

Theoretical methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing deeper insight into the geometry and electronic structure of this compound complexes. eurjchem.comresearchgate.net

Computational studies can be used to:

Optimize Molecular Geometry: DFT calculations can predict the lowest-energy structure of a complex, providing bond lengths and angles that can be compared with X-ray diffraction data. eurjchem.com

Analyze the Metal-Ligand Bond: Techniques like Natural Bond Orbital (NBO) analysis can quantify the donor-acceptor interactions between the nitrogen lone pair and the metal orbitals.

Predict Spectroscopic Properties: Time-dependent DFT (TD-DFT) can be used to calculate electronic absorption spectra (UV-Vis), helping to assign the observed transitions to specific molecular orbital promotions. chemrxiv.org

Map Electronic Density: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help to visualize the frontier orbitals involved in chemical reactivity and electronic transitions.

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs) incorporating this compound

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are extended crystalline networks built from metal nodes and organic linkers. kyoto-u.ac.jpmdpi.com Due to its bulky, monodentate nature, this compound is not a suitable candidate to act as a primary bridging linker for forming the backbone of a robust porous framework.

However, it can be incorporated into CPs and MOFs in other important roles:

Terminal/Capping Ligand: this compound can be used to occupy vacant coordination sites on metal clusters or nodes. This can be used to control the dimensionality of the network, prevent interpenetration, and modify the chemical environment within the pores.

Modulating Ligand: In syntheses involving multifunctional linkers, this compound can act as a modulator, influencing the reaction kinetics and thermodynamics to favor the crystallization of a specific network topology.

While ligands with similar tripodal N-donor structures, such as tri(4-pyridylphenyl)amine, are used to build extended frameworks researchgate.net, the non-bridging nature of this compound relegates it to a structure-directing or functionalizing role rather than a primary building block. The inclusion of such fluorinated ligands can be used to impart hydrophobicity to the pores of a MOF, potentially enhancing its selectivity for certain gas separation applications. nih.govmdpi.com

Supramolecular Chemistry and Self Assembly of Tri 4 Fluorobenzyl Amine

Non-Covalent Interactions Governing Supramolecular Architecture

The self-assembly of Tri(4-fluorobenzyl)amine into larger, ordered structures is directed by a combination of specific, weak intermolecular forces. The geometry and electronic properties of the molecule, particularly the presence of fluorine atoms and aromatic rings, create a landscape of potential interactions that cooperatively determine the final supramolecular architecture.

As a tertiary amine, this compound lacks proton-donating N-H groups, precluding its participation as a hydrogen bond donor in classical N-H···X interactions. However, the lone pair of electrons on the central nitrogen atom allows it to function as a hydrogen bond acceptor. More significantly, the molecule's structure is rich in C-H bonds and fluorine atoms, which can participate in weak hydrogen bonds that are crucial to its crystal packing.

Specifically, C-H···F interactions are expected to be prominent. Research on the crystal structures of various fluorobenzenes has shown that the C-F group frequently acts as an acceptor in weak C-H···F hydrogen bonds. ias.ac.inacs.org These interactions, though weaker than conventional hydrogen bonds, are numerous and directional, thus playing a significant role in stabilizing crystal lattices. In assemblies of this compound, C-H bonds from the methylene (B1212753) bridges (-CH2-) and the aromatic rings can act as donors to the fluorine atoms on neighboring molecules. Studies indicate that the C-F group shows a preference for forming C-H···F interactions over F···F contacts, highlighting their structural importance. acs.org The acidity of the C-H donor can be enhanced by proximity to electron-withdrawing groups, making these interactions stronger and more influential. ias.ac.inacs.org

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Geometric Characteristics |

|---|---|---|---|---|

| Weak Hydrogen Bond | C-H (aromatic, benzyl) | F-C | 0.5 - 1.5 | Directional; H···F distance typically 2.2-2.6 Å |

| Weak Hydrogen Bond | C-H (aromatic, benzyl) | N (amine) | 0.5 - 2.0 | Can influence molecular conformation and packing |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole") and interacts with a nucleophile. The strength of this bond typically follows the order I > Br > Cl > F. nih.gov Fluorine, due to its high electronegativity and low polarizability, is the weakest halogen bond donor and generally does not form significant halogen bonds unless bonded to a highly electron-withdrawing group. nih.gov

In this compound, the fluorine atom is not expected to be a strong halogen bond donor. Instead, its primary role is to modulate the electronic properties of the molecule and participate in other forms of non-covalent interactions. The electron-withdrawing nature of fluorine influences the charge distribution on the aromatic ring and can enhance the acidity of aromatic C-H protons, thereby strengthening the C-H···F interactions discussed previously. nih.gov Furthermore, in some crystal structures of related compounds containing a 4-fluorobenzyl moiety, unorthodox F···π contacts have been observed, where the fluorine atom interacts with the electron-rich face of an aromatic ring. nih.gov

The presence of three phenyl rings makes π-π stacking a dominant force in the self-assembly of this compound. These interactions arise from the electrostatic attraction between the electron-rich π-face of one aromatic ring and the electron-poor σ-framework of another. researchgate.net The most common geometries are parallel-displaced or T-shaped (edge-to-face), which maximize this attraction. In the solid state, these interactions often lead to the formation of one-dimensional columns or two-dimensional layered motifs. researchgate.netresearchgate.net The fluorine substituent can influence these interactions by withdrawing electron density, creating a more positive region (a "π-hole") at the center of the ring, which can affect the preferred stacking geometry. mdpi.com

Complementing π-π stacking are C-H···π interactions. In this arrangement, a C-H bond (from a benzyl (B1604629) or aromatic group) points towards the face of a phenyl ring, acting as a weak hydrogen bond. This interaction is crucial for defining the three-dimensional packing of aromatic molecules and plays a key role in molecular recognition. nih.gov For this compound, the flexible benzyl groups can orient themselves to optimize both C-H···π and C-H···F interactions simultaneously, leading to complex and stable supramolecular networks.

| Interaction Type | Interacting Moieties | Typical Energy (kcal/mol) | Geometric Characteristics |

|---|---|---|---|

| π-π Stacking | 4-fluorophenyl ring ↔ 4-fluorophenyl ring | 1.0 - 5.0 | Parallel-displaced (centroid-centroid distance ~3.4-3.8 Å) or T-shaped |

| C-H···π Interaction | C-H bond ↔ π-face of 4-fluorophenyl ring | 0.5 - 2.5 | H atom positioned over the ring centroid; H···π distance ~2.5-2.9 Å |

Rational Design of Supramolecular Architectures with this compound

The predictable nature of non-covalent interactions allows for the rational design of complex molecular architectures. The specific geometry and functional groups of this compound make it a promising building block for constructing materials with targeted properties, particularly in the realm of host-guest chemistry.

Host-guest chemistry involves the encapsulation of a smaller "guest" molecule within a larger "host" molecule. youtube.com The tripodal, C3-symmetric structure of this compound creates a well-defined molecular cavity, making it a potential host for various guest species. The interior of this cavity, defined by the central nitrogen atom and the faces of the three aromatic rings, can bind guests through a combination of the non-covalent interactions previously discussed. nih.govnih.gov

For example, a small cationic or electron-deficient guest could be stabilized within the cavity through cation-π interactions with the three fluorophenyl rings. Alternatively, a neutral guest could be bound through multiple C-H···π and van der Waals interactions. nih.gov The process of a host selectively binding a specific guest is known as molecular recognition, a fundamental concept in biological systems and supramolecular chemistry. nih.govnih.gov The size, shape, and chemical nature of the cavity in this compound could allow it to selectively bind guests that are complementary in these aspects, opening possibilities for applications in sensing, separation, or catalysis. mdpi.comgla.ac.uk

Self-Assembled Systems (e.g., gels, nanostructures)

An extensive search of scientific databases and peer-reviewed journals did not yield any studies reporting the formation of gels or specific nanostructures through the self-assembly of this compound. The self-assembly of small molecules into such ordered systems is typically driven by a combination of interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. The presence of fluoro-aromatic rings in this compound suggests the potential for π-π stacking and other weak interactions, but without experimental studies, any discussion on its capacity to form gels or nanostructures would be purely speculative.

Formation of Supramolecular Cages and Receptacles

Similarly, there is no available literature describing the use of this compound as a building block for the construction of supramolecular cages or receptacles. Tripodal amine scaffolds can, in principle, serve as vertices in the formation of cage-like structures. However, the specific molecular geometry and interaction capabilities of this compound in this context have not been explored or reported. Research on other tripodal molecules has demonstrated the formation of complex host-guest systems, but these findings cannot be directly attributed to this compound without dedicated study.

Characterization Techniques for Supramolecular Assemblies

As there are no reported supramolecular assemblies of this compound, there are consequently no studies detailing their characterization.

No publications were found that employ techniques such as NMR titrations or Isothermal Titration Calorimetry (ITC) to investigate host-guest interactions or self-assembly processes involving this compound in solution. These methods are crucial for quantifying the thermodynamics and kinetics of supramolecular interactions, but their application to this specific compound has not been documented.

A search for the crystal structure of this compound in crystallographic databases did not return a specific entry. While crystal structures for halogenated analogues such as tris(2-chlorobenzylamine) and tris(2-bromobenzylamine) have been determined, this data is not available for the para-fluoro substituted compound. Without a crystal structure, a detailed analysis of intermolecular interactions in the solid state, such as a Hirshfeld surface analysis, cannot be performed. Such an analysis would be essential to quantitatively and qualitatively describe the non-covalent interactions that govern the crystal packing.

Catalytic Applications of Tri 4 Fluorobenzyl Amine and Its Derivatives

Tri(4-fluorobenzyl)amine as an Organocatalyst

As a tertiary amine, this compound possesses a lone pair of electrons on the nitrogen atom, making it a potential Lewis base and Brønsted base, which are fundamental properties for organocatalysis.

Lewis Basicity and Brønsted Basicity in Catalytic Reactions

The catalytic activity of a tertiary amine is fundamentally linked to its basicity. The nitrogen atom's lone pair can donate electron density to a Lewis acid (Lewis basicity) or accept a proton (Brønsted basicity). In this compound, the three benzyl (B1604629) groups create a sterically hindered environment around the nitrogen atom. The presence of electron-withdrawing fluorine atoms in the para position of each phenyl ring is expected to decrease the electron density on the nitrogen atom through inductive effects. This would render this compound a weaker base compared to its non-fluorinated analog, tribenzylamine. This modulation of basicity is a key factor in catalysis, as it can affect catalyst reactivity and selectivity.

Role in Specific Organic Transformations (e.g., N-formylation)

Tertiary amines are sometimes employed as catalysts or promoters in reactions like N-formylation. In such transformations, the amine can activate the formylating agent. However, no specific studies documenting the use of this compound as a catalyst for N-formylation or other specific organic transformations have been identified in the current body of scientific literature.

Metal Complexes of this compound as Catalytic Species

The nitrogen lone pair on this compound allows it to act as a ligand, coordinating to a metal center to form a metal complex. These complexes can then be utilized in catalysis.

Homogeneous Catalysis Utilizing this compound Ligands

In homogeneous catalysis, a metal complex containing a this compound ligand would be soluble in the reaction medium. The electronic properties and steric bulk of the amine ligand would influence the stability, activity, and selectivity of the metal catalyst. The electron-withdrawing nature of the fluoro-substituents could make the metal center more electrophilic, potentially enhancing its catalytic activity in certain reactions. Research on ligands containing the 4-fluorobenzyl moiety, such as those with N,N′-4-fluorobenzylamine arms, has been conducted, but specific studies on complexes of the monodentate this compound are not available. rsc.org

Heterogeneous Catalysis and Immobilization Strategies

For applications in heterogeneous catalysis, the this compound ligand or its metal complex could be immobilized on a solid support. This strategy facilitates catalyst separation and recycling. While this is a common approach in catalysis, no specific examples of immobilization strategies for this compound have been reported.

Scope of Catalytic Reactions (e.g., Oxidation, Reduction, C-C Coupling)

Based on a comprehensive review of available scientific literature, there is a notable lack of specific research detailing the recycling and reusability of This compound as a catalyst. While the broader field of fluorinated catalysts and benzylamine (B48309) derivatives in catalysis is well-documented, studies focusing explicitly on the recovery and subsequent reuse of this compound are not present in the searched resources.

The principles of catalyst recycling often involve leveraging a catalyst's unique physical properties. For instance, highly fluorinated catalysts can sometimes be recovered through fluorous biphasic separation, where the catalyst preferentially dissolves in a fluorous solvent layer that is immiscible with the organic reaction mixture. researchgate.netfau.dersc.org This allows for simple phase separation to isolate the catalyst for subsequent runs. Other common methods include precipitation followed by filtration, or anchoring the catalyst to a solid support for easy removal from the reaction medium. fau.deuva.nl

In the context of benzylamines and their derivatives, various strategies for creating recyclable catalytic systems have been explored. These include using water-soluble catalysts that can be separated in an aqueous phase, or employing heterogeneous catalysts that are easily filtered. organic-chemistry.orgdicp.ac.cn For example, a bimetallic Pt-Sn/γ-Al₂O₃ heterogeneous catalyst has been shown to be effective for the N-alkylation of amines with alcohols and can be conveniently recycled. dicp.ac.cn Similarly, atomically dispersed cobalt catalysts used for producing primary benzylamines have demonstrated good stability and recyclability over multiple cycles. rsc.org

However, without specific experimental data for this compound, it is not possible to provide detailed research findings or data tables on its performance across multiple catalytic cycles. Such a study would typically involve:

Performing a specific chemical reaction catalyzed by this compound.

After the reaction, recovering the catalyst through a defined procedure (e.g., extraction, precipitation, or filtration).

Drying and weighing the recovered catalyst to determine the recovery yield.

Reusing the recovered catalyst in a new reaction under the same conditions.

Analyzing the product yield and selectivity for each cycle to determine any loss in catalytic activity.

This process would be repeated for several cycles to generate a reusability profile, often presented in a data table showing key performance indicators versus the cycle number. As this specific information for this compound is not available in the reviewed literature, a detailed discussion on its catalyst recycling and reusability cannot be provided at this time.

Computational and Theoretical Investigations of Tri 4 Fluorobenzyl Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Tri(4-fluorobenzyl)amine, these methods would provide insights into its stability, reactivity, and electronic characteristics.

Density Functional Theory (DFT) Studies of this compound

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study of this compound would typically involve geometry optimization to find the lowest energy structure. From this, various properties such as vibrational frequencies, bond lengths, and bond angles could be calculated. Although DFT studies have been performed on molecules containing the 4-fluorobenzyl group, specific data for this compound is not present in the surveyed literature. nih.govnih.govresearchgate.net

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

For this compound, the HOMO would likely be localized on the nitrogen atom and the phenyl rings, while the LUMO would be distributed over the antibonding orbitals of the benzyl (B1604629) groups. A smaller HOMO-LUMO gap would suggest higher reactivity. Specific energy values and orbital plots for this compound are not available in the reviewed literature. nih.govuantwerpen.bedergipark.org.tr

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP map would be expected to show a negative potential (red/yellow) around the nitrogen atom and the fluorine atoms due to their high electronegativity, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms. Detailed MEP maps with electrostatic potential values for this compound are not documented in the searched scientific articles. mdpi.comacs.orgresearchgate.net

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are employed to study the flexibility and dynamic behavior of molecules, which are crucial for understanding their interactions in different environments.

Conformational Preferences and Flexibility of this compound

Due to the presence of multiple single bonds, this compound is expected to be a flexible molecule with several possible conformations (spatial arrangements of atoms). Conformational analysis would involve systematically rotating the bonds to identify the most stable conformers and the energy barriers between them. The propeller-like arrangement of the three 4-fluorobenzyl groups around the central nitrogen atom would be a key structural feature. Research detailing the specific low-energy conformers and their relative stabilities for this compound is not available. researchgate.netresearchgate.net

Dynamic Behavior in Solution and Solid State

Molecular Dynamics (MD) simulations can be used to model the movement of atoms and molecules over time, providing a detailed picture of the dynamic behavior of this compound in different phases. In solution, the molecule's conformation would be influenced by its interactions with solvent molecules. In the solid state, its packing and intermolecular interactions would dictate its crystal structure. While MD simulations are a powerful tool, no studies applying this method to this compound were found in the public domain. acs.orgnih.govnih.goveurjchem.com

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is instrumental in understanding the intricate details of reaction mechanisms involving organometallic species and fluorinated amines. acs.orgrsc.org Density Functional Theory (DFT) and other quantum mechanics/molecular mechanics (QM/MM) methods are frequently employed to map out reaction pathways, identify transition states, and calculate activation energies. rsc.orgmdpi.com

A relevant area of study is the cyclopalladation of fluorinated benzylamines. acs.org Research on the reaction of N,N-dimethyl-4-fluorobenzylamine with palladium acetate, Pd₃(OAc)₆, has shown that the reaction can proceed through different pathways involving mono-, di-, or trinuclear palladium species. acs.org Computational studies help to rationalize the observed regioselectivity and the influence of reaction conditions, such as the substrate-to-palladium ratio and the solvent, on the product distribution. acs.org

For instance, kinetic experiments monitored by ¹H and ¹⁹F{¹H} NMR spectroscopy, coupled with computational analysis, can reveal the formation of various palladium(II) intermediates. acs.org These studies indicate that direct cyclopalladation can occur on the Pd₃(OAc)₆ cluster, leading to higher-order cyclopalladated intermediates. acs.org The calculated energy barriers for different pathways help to explain why certain products are favored under specific conditions. rsc.org

| Computational Method | Application in Reaction Mechanism Studies | Key Insights |

| Density Functional Theory (DFT) | Calculation of reaction energy profiles, transition state geometries, and activation energies. rsc.orgmdpi.com | Elucidation of multi-nuclear palladium reaction pathways in cyclopalladation. acs.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in large systems, such as enzyme active sites or complex solvent environments. mdpi.com | Understanding the role of the broader environment on reaction energetics and selectivity. |

| Kinetic Modeling | Simulating reaction kinetics based on calculated rate constants for elementary steps. | Predicting product distributions over time and under varying conditions. |

This table provides an overview of computational methods used to study reaction mechanisms.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic parameters, including NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra (UV-Vis). researchgate.netacs.org These predictions are crucial for interpreting experimental spectra and confirming the structure of newly synthesized compounds. acs.org

DFT methods, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), have been shown to provide good agreement between theoretical and experimental spectroscopic data for a wide range of organic molecules. researchgate.netnih.gov For fluorinated compounds like this compound, predicting ¹⁹F NMR chemical shifts is of particular importance. researchgate.net Computational models can accurately predict these shifts, aiding in the structural characterization and conformational analysis of such molecules. researchgate.net

The process typically involves optimizing the molecular geometry at a chosen level of theory, followed by the calculation of the relevant spectroscopic property. nih.gov For vibrational spectra, calculated harmonic frequencies are often scaled by an empirical factor to better match experimental anharmonic frequencies. acs.orgresearchgate.net

| Spectroscopic Technique | Predicted Parameter | Computational Method | Significance |

| Nuclear Magnetic Resonance (NMR) | Chemical Shifts (¹H, ¹³C, ¹⁹F) | GIAO-DFT | Structural elucidation and conformational analysis. acs.orgresearchgate.net |

| Infrared (IR) & Raman Spectroscopy | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) | Identification of functional groups and confirmation of molecular structure. nih.govresearchgate.net |

| UV-Visible Spectroscopy | Electronic Transition Energies and Oscillator Strengths | Time-Dependent DFT (TD-DFT) | Understanding electronic structure and optical properties. researchgate.net |

This interactive table summarizes the prediction of spectroscopic parameters for this compound using computational methods.

Computational Studies on Non-Covalent Interactions in this compound Assemblies

Non-covalent interactions, such as hydrogen bonding, π-stacking, and halogen bonding, are fundamental in determining the three-dimensional structure of molecular assemblies and crystals. nih.govresearchgate.net Computational methods are essential for quantifying the strength and nature of these weak interactions. researchgate.net

For molecules containing fluorinated phenyl rings, interactions like C-H···F hydrogen bonds and π-π stacking play a significant role in their supramolecular chemistry. nih.gov The fluorine atom can act as a weak hydrogen bond acceptor, and the electron-withdrawing nature of fluorine can influence the electrostatic potential of the aromatic ring, affecting its stacking interactions. researchgate.net

Tools like Hirshfeld surface analysis, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) plots are used to visualize and analyze these interactions. acs.orgnih.govresearchgate.net These methods provide detailed information on intermolecular contacts and their energetic contributions to the stability of the crystal packing. dntb.gov.ua For example, NCI plots can distinguish between stabilizing (attractive) and destabilizing (repulsive) interactions and characterize their strength. acs.org

| Type of Non-Covalent Interaction | Description | Computational Analysis Tool |

| C-H···F Hydrogen Bonds | Weak hydrogen bonds where a C-H donor interacts with a fluorine acceptor. | QTAIM, NCI Plots |

| π-π Stacking | Attractive interaction between the π-systems of aromatic rings. | PIXEL Energy Calculations, Hirshfeld Surface Analysis |

| Halogen Bonding | Interaction involving a halogen atom as an electrophilic region (σ-hole). | Molecular Electrostatic Potential (MEP) Maps |

| van der Waals Forces | Dispersive forces contributing to overall molecular packing. | DFT with dispersion corrections (e.g., wB97XD) researchgate.net |

This data table outlines the key non-covalent interactions relevant to this compound assemblies and the computational tools used to study them.

Advanced Applications in Materials Science Excluding Prohibited Elements

Role of Tri(4-fluorobenzyl)amine in Polymer Chemistry and Functional Materials

An extensive search of scholarly articles and patents indicates a lack of established research on the specific role of this compound as a monomer, additive, or functionalizing agent in polymer chemistry. While primary and secondary amines, including the related compound 4-fluorobenzylamine (B26447), are utilized in the synthesis and modification of polymers, the sterically hindered nature of the tertiary amine, this compound, may limit its reactivity and utility as a building block in polymerization reactions.

One study notes the use of this compound in the context of studying catalytic processes for the synthesis of amines, rather than its application as a component within a polymer matrix. chemicalbook.com This suggests its relevance is currently more centered on fundamental organic synthesis rather than applied materials science. Consequently, there is no available data to populate a table regarding its specific contributions to the properties of functional materials, such as thermal stability, mechanical strength, or optical properties.

Incorporation into Coatings and Surface Modification Technologies

Similarly, the application of this compound in the formulation of coatings or for surface modification is not well-documented in the current body of scientific literature. Fluorinated compounds are widely recognized for their ability to impart desirable surface properties such as hydrophobicity, oleophobicity, and low surface energy. However, the specific use of this compound for these purposes has not been detailed in published research.